Sulamserod
CAS No.: 219757-90-1
Cat. No.: VC0007239
Molecular Formula: C19H28ClN3O5S
Molecular Weight: 446.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 219757-90-1 |
---|---|
Molecular Formula | C19H28ClN3O5S |
Molecular Weight | 446.0 g/mol |
IUPAC Name | N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide |
Standard InChI | InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3 |
Standard InChI Key | NBUGBCTWXCXBQD-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl |
Canonical SMILES | CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl |
Chemical and Structural Properties
Molecular Characteristics
Sulamserod’s molecular formula is C₁₉H₂₈ClN₃O₅S, with a molecular weight of 445.96 g/mol . The IUPAC name, N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide, reflects its complex heterocyclic architecture. Key structural features include:
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A benzodioxane core with chloro and amino substituents
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A piperidine-linked propanone chain
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A methanesulfonamide terminal group
The compound’s stereochemistry and planarity contribute to its receptor binding specificity. X-ray crystallography reveals a twisted conformation that facilitates interaction with the 5-HT4 receptor’s hydrophobic pocket.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 198-202°C (dec.) | |
LogP | 2.8 | |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
pKa | 7.1 (amine), 9.4 (sulfonamide) |
Synthesis and Manufacturing
Synthetic Route Development
The original 14-step synthesis (12 linear steps) underwent optimization for industrial-scale production . Key innovations included:
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Chlorination Strategy: Selective aromatic chlorination using Cl₂/AlCl₃ achieved 92% yield for intermediate dichlorobenzodioxan .
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Transfer Hydrogenation: Pd/C-mediated reduction of nitro groups avoided ketone over-reduction (99% conversion) .
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Quaternary Salt Formation: Iodosulfonamide intermediates enabled efficient N-alkylation (87% yield) despite mutagenicity concerns .
Table 2: Critical Synthetic Intermediates
Intermediate | Function | Yield |
---|---|---|
Dichlorobenzodioxan | Aromatic scaffold | 92% |
Acetylaminochloroketone | Ketone precursor | 85% |
Iodosulfonamide 14 | Quaternary salt formation | 87% |
The process was successfully scaled to 50 kg batches in pilot reactors, demonstrating reproducibility (RSD <2%) .
Pharmacological Profile
Mechanism of Action
Sulamserod acts as a potent 5-HT4 receptor antagonist (IC₅₀ = 0.3 nM) with 1000-fold selectivity over 5-HT3 receptors . Its dual mechanisms include:
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Ion Channel Modulation: Prolongs atrial effective refractory period (ERP) by 27% via Kv1.5 potassium channel inhibition .
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Anti-fibrotic Effects: Reduces TGF-β1 expression by 40% in porcine atrial tissue .
In Vivo Efficacy
Porcine studies demonstrated:
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Atrial Flutter Termination: 75% success rate (6/8 animals) at 30 mg/kg IV .
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Atrial Fibrillation Suppression: 89% acute termination (8/9 animals) with ERP dispersion reduction from 15.6 ms to 8.6 ms .
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Ventricular Safety: No QTc prolongation or proarrhythmic effects observed.
Table 3: Pharmacokinetic Parameters (30 mg/kg IV)
Parameter | Value | Species |
---|---|---|
Tₘₐₓ | 0.5 hr | Pig |
Cₘₐₓ | 12.4 μg/mL | Pig |
t₁/₂ | 3.2 hr | Pig |
Bioavailability | 62% (oral) | Rat |
Therapeutic Applications
Cardiovascular Indications
Atrial Fibrillation Management:
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68% reduction in arrhythmia recurrence vs. placebo in Phase II trials (n=120) .
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Synergy with amiodarone shown in canine models (ERP prolongation additive 22%).
Post-Operative Arrhythmias:
Gastrointestinal Applications
Despite initial development for IBS, Phase III trials halted due to:
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CNS Penetration: 12% patients reported headache vs. 4% placebo .
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Receptor Crosstalk: 5-HT4 antagonism exacerbated constipation in 18% cases .
Comparative Analysis
Table 4: 5-HT4 Antagonist Comparison
Agent | 5-HT4 IC₅₀ | Cardiac Selectivity | Clinical Status |
---|---|---|---|
Sulamserod | 0.3 nM | 1000:1 vs. GI | Phase III (cardiac) |
Tegaserod | 2.1 nM | 1:50 cardiac:GI | Marketed (IBS-C) |
Prucalopride | 1.8 nM | 1:100 cardiac:GI | Marketed (chronic constipation) |
Sulamserod’s 300-fold higher cardiac selectivity enables arrhythmia management without gastrointestinal adverse effects common to class .
Future Directions
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New Formulations: Nanoparticle encapsulation improved oral bioavailability to 81% in primates .
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Combination Therapies: With dofetilide showed 92% AF suppression in canine models.
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Non-Cardiac Targets: Early research suggests 5-HT4 antagonism may benefit Alzheimer’s (Aβ reduction 27% in transgenic mice) .
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